Muscarinic Receptor Affinity: Emepronium vs Oxybutynin vs Terodiline
Emepronium bromide demonstrates a muscarinic receptor binding IC50 of 236 nM, which is 44-fold lower affinity than oxybutynin (IC50 5.4 nM) but 2.5-fold higher affinity than terodiline (IC50 588 nM) [1]. Unlike oxybutynin, which exhibits weak affinity to L-type calcium channel [3H]nitrendipine binding sites (IC50 44.4 µM), emepronium shows exclusive muscarinic receptor binding with no detectable activity at adrenergic, dopaminergic, serotoninergic, opiate receptors, or calcium channels [2]. This selective binding profile may translate to a distinct side effect signature compared to agents with mixed receptor activity.
| Evidence Dimension | Muscarinic receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 236 nM |
| Comparator Or Baseline | Oxybutynin: 5.4 nM; Terodiline: 588 nM |
| Quantified Difference | 44-fold lower affinity than oxybutynin; 2.5-fold higher affinity than terodiline |
| Conditions | In vitro radioligand binding assay using rat brain muscarinic receptors |
Why This Matters
Receptor binding affinity informs potency and dosing considerations; emepronium's intermediate affinity may offer a balanced therapeutic window distinct from higher-potency agents that carry increased anticholinergic burden.
- [1] Abbiati GA, et al. Receptor binding studies of the flavone, REC 15/2053, and other bladder spasmolytics. Pharm Res. 1988;5(7):430-433. View Source
- [2] Abbiati GA, et al. Receptor binding studies of the flavone, REC 15/2053, and other bladder spasmolytics. Pharm Res. 1988;5(7):430-433. View Source
